molecular formula C21H19ClN4O3 B11240183 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11240183
M. Wt: 410.9 g/mol
InChI Key: RGLINZPJCFVWNT-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a chloromethylphenyl group, an acetamido group, and a dihydropyridazinyl group

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C21H19ClN4O3/c1-13-8-9-16(10-17(13)22)24-20(28)12-26-21(29)19(23-14(2)27)11-18(25-26)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

RGLINZPJCFVWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chloromethylphenyl derivative, followed by the introduction of the acetamido group through acylation reactions. The final step often involves the formation of the dihydropyridazinyl ring through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-2-(5-AMINO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
  • N-(3-CHLORO-4-METHYLPHENYL)-2-(5-HYDROXY-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

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